molecular formula C9H14N2O4S B1532883 tert-butyl N-[(1-cyanocyclopropyl)sulfonyl]carbamate CAS No. 1108658-10-1

tert-butyl N-[(1-cyanocyclopropyl)sulfonyl]carbamate

Cat. No.: B1532883
CAS No.: 1108658-10-1
M. Wt: 246.29 g/mol
InChI Key: AQSNWGFWRKQPIP-UHFFFAOYSA-N
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Description

tert-Butyl N-[(1-cyanocyclopropyl)sulfonyl]carbamate (CAS: 1108658-10-1) is a sulfonamide-carbamate hybrid compound with the molecular formula C₉H₁₄N₂O₄S and a molecular weight of 246.28 g/mol . Its structure features a tert-butyl carbamate group linked to a sulfonyl moiety attached to a 1-cyanocyclopropyl ring. The SMILES notation is CC(C)(C)OC(=O)NS(=O)(=O)C1(CC1)C#N, and its InChIKey is AQSNWGFWRKQPIP-UHFFFAOYSA-N . This compound is primarily used as a synthetic intermediate in medicinal chemistry and drug discovery, leveraging its sulfonyl and carbamate groups for further functionalization .

Properties

IUPAC Name

tert-butyl N-(1-cyanocyclopropyl)sulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4S/c1-8(2,3)15-7(12)11-16(13,14)9(6-10)4-5-9/h4-5H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSNWGFWRKQPIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)C1(CC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501190398
Record name 1,1-Dimethylethyl N-[(1-cyanocyclopropyl)sulfonyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501190398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1108658-10-1
Record name 1,1-Dimethylethyl N-[(1-cyanocyclopropyl)sulfonyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1108658-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(1-cyanocyclopropyl)sulfonyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501190398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl N-[(1-cyanocyclopropyl)sulfonyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, molecular targets, and relevant case studies.

  • Molecular Formula : C₁₁H₁₄N₂O₃S
  • Molecular Weight : 246.30 g/mol
  • CAS Number : 912770-99-1

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is known to inhibit certain enzyme activities by forming stable complexes at the active sites, thereby blocking substrate binding. This mechanism is crucial in reducing the production of pro-inflammatory mediators, which can lead to anti-inflammatory effects.

Molecular Targets

The compound has been shown to target several key pathways:

  • Enzymatic Inhibition : It inhibits cyclooxygenase (COX) enzymes, which are essential in the inflammatory response, thereby decreasing the synthesis of prostaglandins.
  • Protein Interactions : The compound can form stable complexes with proteins, influencing various biological processes including enzyme mechanisms and protein interactions.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Study ReferenceBiological ActivityIC50 ValueNotes
COX Inhibition0.056 mMSignificant reduction in inflammatory markers observed.
Enzyme Interaction0.071 mMEffective against E. coli type I SPase; potential antibacterial properties noted.
Cytotoxicity2.97 mMEvaluated on HepG2 cell line; cytotoxic effects were dose-dependent.

Case Studies

  • Anti-inflammatory Effects : In a study exploring the anti-inflammatory properties of this compound, it was found that treatment led to a significant decrease in inflammatory markers in animal models, indicating its potential as a therapeutic agent for inflammatory diseases.
  • Antibacterial Activity : Another study assessed its effectiveness against various bacterial strains, specifically targeting E. coli. The results demonstrated that this compound exhibited notable antibacterial activity, suggesting its use in developing new antibiotics.
  • Cytotoxicity Assessment : The cytotoxic effects were evaluated using human liver cell lines (HepG2), where it was observed that higher concentrations led to increased cell death, raising considerations for dosage and safety in therapeutic applications.

Comparison with Similar Compounds

Core Functional Groups

  • tert-butyl N-[(1-cyanocyclopropyl)sulfonyl]carbamate: Combines a sulfonylcarbamate group with a 1-cyanocyclopropyl substituent.
  • tert-butyl N-(1-cyano-3-phenylpropyl)carbamate (CAS: 66399-06-2): Features a phenyl group and a cyano-substituted alkyl chain instead of the cyclopropane ring, resulting in increased hydrophobicity (C₁₅H₂₀N₂O₂, MW: 260.33 g/mol) .
  • tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate (CAS: 1932203-04-7): Contains a bicyclic octane scaffold with a formyl group, offering distinct steric and electronic properties .

Ring Systems and Substituents

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
Target compound Cyclopropane Sulfonylcarbamate, cyano C₉H₁₄N₂O₄S 246.28
tert-butyl N-(1-cyano-3-phenylpropyl)carbamate Alkyl chain Phenyl, cyano C₁₅H₂₀N₂O₂ 260.33
tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate Bicyclo[2.2.2]octane Formyl C₁₃H₂₁NO₃ 239.31
5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate Imidazole Cyano cyclopropyl, carboxylate C₁₀H₁₁N₃O₂ 205.21

Physicochemical Properties

  • Solubility and Stability: The 1-cyanocyclopropyl group in the target compound enhances rigidity but may reduce aqueous solubility compared to linear analogs like tert-butyl N-(1-cyano-3-phenylpropyl)carbamate .
  • Stereochemical Complexity: Compounds such as tert-butyl N-[(1S)-1-[(1-cyanocyclopropyl)carbamoyl]-3-methylbutyl]carbamate (Compound 31, [α]D = -3.75° ± 0.38) exhibit chirality, which influences their biological activity and synthetic routes .

Research Findings and Challenges

  • HRMS Data: The target compound’s HRMS (ESI+) shows a minor deviation (observed m/z: 360.2389 vs. calculated: 360.2394), likely due to isotopic variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl N-[(1-cyanocyclopropyl)sulfonyl]carbamate
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tert-butyl N-[(1-cyanocyclopropyl)sulfonyl]carbamate

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